

# Chemical and physical properties of Methyl 2-amino-3-chloropropanoate hydrochloride

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## Compound of Interest

Compound Name:	Methyl 2-amino-3-chloropropanoate hydrochloride
Cat. No.:	B015906

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An In-depth Technical Guide to **Methyl 2-amino-3-chloropropanoate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 2-amino-3-chloropropanoate hydrochloride**, a key chiral building block and serine derivative. As a functionalized amino acid ester, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide moves beyond a simple data sheet to offer insights into its synthesis, detailed analytical characterization, and safe handling, grounded in established scientific principles.

## Chemical Identity and Molecular Structure

**Methyl 2-amino-3-chloropropanoate hydrochloride** is the hydrochloride salt of the methyl ester of 3-chloroalanine. The presence of a chiral center at the  $\alpha$ -carbon (C2) means it can exist as different stereoisomers, most commonly as a racemate (D,L-) or as individual enantiomers ((R)- or (S)-). This chirality is critical in drug development, where stereochemistry often dictates biological activity. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[\[1\]](#)

Identifier	Value
IUPAC Name	methyl 2-amino-3-chloropropanoate;hydrochloride[2]
Synonyms	DL-3-Chloroalanine methyl ester hydrochloride, D,L-β-Chloroalanine methyl ester hydrochloride, NSC-77696[2]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> Cl <sub>2</sub> NO <sub>2</sub> [2][3]
Molecular Weight	174.02 g/mol [2]
Canonical SMILES	COC(=O)C(CCl)N.Cl[4]
InChIKey	POPBCSXDEXRDSX-UHFFFAOYSA-N[2]
CAS Number (Racemate)	33646-31-0[2][5]
CAS Number ((R)-enantiomer)	17136-54-8[3]
CAS Number ((S)-enantiomer)	112346-82-4[6][7]

## Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and application in synthetic protocols. It is typically supplied as a solid, and its stability is enhanced by storage under controlled conditions.

Property	Value	Source
Appearance	White to yellow solid	[5]
Storage Conditions	4°C, sealed storage, away from moisture and light	[5]
Solution Stability	In solvent: -80°C for 6 months; -20°C for 1 month	[5]
Topological Polar Surface Area	52.3 Å <sup>2</sup>	[2]
General Stability	Stable under normal, recommended storage conditions	[8]

## Synthesis and Purification Workflow

Expert Rationale: A common and efficient synthesis route for the (R)-enantiomer starts from the readily available amino acid D-serine.[9] This pathway involves two key transformations: 1) Fischer esterification of the carboxylic acid and 2) Nucleophilic substitution of the primary alcohol with a chloride. Thionyl chloride (SOCl<sub>2</sub>) is an excellent reagent choice as it serves as both the acid catalyst for esterification (releasing HCl in situ) and the chlorinating agent in the second step, making the process economical. The hydrochloride salt is conveniently formed during the reaction sequence.

## Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of **(R)-Methyl 2-amino-3-chloropropanoate hydrochloride** from D-serine.[9]

- Esterification:
  - Suspend D-serine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
  - Cool the suspension in an ice bath and add thionyl chloride dropwise. The addition is exothermic and generates HCl gas.

- After addition is complete, heat the mixture to reflux for 5-8 hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to yield D-serine methyl ester hydrochloride as a crude solid.
- Chlorination:
  - Suspend the crude D-serine methyl ester hydrochloride in a suitable solvent such as dichloroethane.
  - Add thionyl chloride and stir the mixture at room temperature for approximately 24 hours.
  - The product, **(R)-Methyl 2-amino-3-chloropropanoate hydrochloride**, will precipitate out of the solution.
- Purification:
  - Collect the crude product by filtration.
  - Recrystallize the solid from a solvent like methanol to remove impurities. The process involves dissolving the crude product in hot methanol, optionally decolorizing with activated carbon, filtering while hot, and allowing the solution to cool slowly to induce crystallization.
  - Filter the purified crystals and dry under vacuum to obtain the final product.

## Synthesis Workflow Diagram



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Caption: Synthesis workflow from D-Serine to the final product.

## Analytical Characterization

**Expert Rationale:** A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. NMR spectroscopy confirms the molecular skeleton, mass spectrometry verifies the molecular weight and formula, and IR spectroscopy identifies key functional groups. This orthogonal validation ensures the material's identity and quality for subsequent use.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Purpose:** To confirm the precise connectivity of atoms in the molecule.  $^1\text{H}$  NMR identifies the chemical environment and neighboring protons for each hydrogen atom, while  $^{13}\text{C}$  NMR does the same for the carbon skeleton.

**Step-by-Step Protocol:**

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a standard 5 mm NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.
- **Data Analysis & Expected Results:**
  - $^1\text{H}$  NMR: Expect a singlet around 3.7-3.8 ppm corresponding to the three methyl ester protons (-OCH<sub>3</sub>). The proton at the  $\alpha$ -carbon (C2) and the two protons at the  $\beta$ -carbon (C3) will appear as multiplets, typically between 3.5 and 4.5 ppm, with their exact shifts and coupling patterns depending on the solvent and stereochemistry. The ammonium protons (-NH<sub>3</sub><sup>+</sup>) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
  - $^{13}\text{C}$  NMR: Expect distinct signals for the methyl ester carbon (~53 ppm), the  $\alpha$ -carbon (~55 ppm), the  $\beta$ -carbon (~45 ppm), and the carbonyl carbon of the ester (~170 ppm).

### Mass Spectrometry (MS)

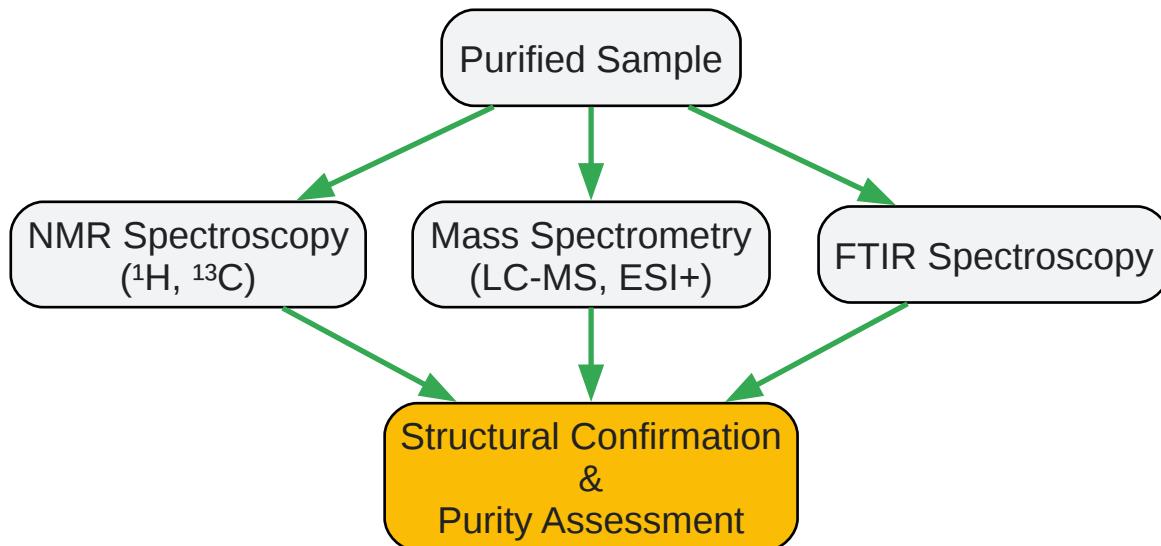
**Purpose:** To confirm the molecular weight and elemental composition of the compound.

Electrospray Ionization (ESI) is the preferred method due to the polar and pre-charged nature of the hydrochloride salt.

## Step-by-Step Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Analysis: Infuse the solution directly into the ESI source or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer (LC-MS).
- Data Analysis & Expected Results: In positive ion mode, the primary ion observed will be the protonated molecule of the free base,  $[C_4H_8ClNO_2 + H]^+$ . The expected exact mass for this ion is approximately 138.0265 Da. The characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio for M and M+2 peaks) should be clearly visible.

## Analytical Workflow Diagram



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Caption: Orthogonal analytical workflow for product validation.

## Safety, Handling, and Storage

**Methyl 2-amino-3-chloropropanoate hydrochloride** is an irritant and requires careful handling using appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Hazard Class	GHS Statement
Skin Irritation	H315: Causes skin irritation[2][3]
Eye Irritation	H319: Causes serious eye irritation[2][3]
Respiratory Irritation	H335: May cause respiratory irritation[2][3]

#### Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[8]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

#### Storage Recommendations:

- Store in a tightly sealed container in a dry and cool place.[5][8]
- Follow the specific temperature guidelines (e.g., 4°C) to ensure long-term stability.[5]

## Applications in Research and Drug Development

**Methyl 2-amino-3-chloropropionate hydrochloride** is not typically an active pharmaceutical ingredient itself but rather a versatile starting material.

- Chiral Building Block: The enantiomerically pure forms are valuable for synthesizing stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause side effects.
- Functionalized Intermediate: The molecule contains three key functional groups ripe for modification:
  - The amino group can be acylated, alkylated, or used in peptide couplings.

- The ester group can be hydrolyzed to the free acid or converted to an amide.
- The chloride is a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of other functional groups (e.g., azides, thiols, amines).
- Medicinal Chemistry Relevance: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[\[10\]](#) This compound provides a straightforward way to introduce a chlorinated, three-carbon amino acid fragment into a target molecule.

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